molecular formula C16H26N2O B259612 1-(6-Phenoxyhexyl)piperazine

1-(6-Phenoxyhexyl)piperazine

Cat. No.: B259612
M. Wt: 262.39 g/mol
InChI Key: SJLTXOZNHPTBJS-UHFFFAOYSA-N
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Description

1-(6-Phenoxyhexyl)piperazine is a piperazine derivative characterized by a phenoxy group attached via a six-carbon alkyl chain to the piperazine ring. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the hexyl spacer and electronic effects from the phenoxy group. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS)-related activities .

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

1-(6-phenoxyhexyl)piperazine

InChI

InChI=1S/C16H26N2O/c1(6-12-18-13-10-17-11-14-18)2-7-15-19-16-8-4-3-5-9-16/h3-5,8-9,17H,1-2,6-7,10-15H2

InChI Key

SJLTXOZNHPTBJS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCCCCCOC2=CC=CC=C2

Canonical SMILES

C1CN(CCN1)CCCCCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit activity profiles highly dependent on substituent type, position, and steric bulk:

Compound Substituent(s) Key Activity Receptor/Mechanism Reference
1-(6-Phenoxyhexyl)piperazine Phenoxyhexyl Pending characterization Likely 5-HT receptor interaction -
1-(m-TFMPP) 3-Trifluoromethylphenyl 5-HT1B selectivity (Ki = 0.6 nM) Serotonergic receptors
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine 2-Methoxyphenyl + phthalimido 5-HT1A affinity (Ki = 0.6 nM) Serotonergic receptors
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Anorexigenic effect via 5-HT1C/1B Hypothalamic receptors
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl + benzoyl Cytotoxicity (IC50: 10–50 µM) Cancer cell proliferation inhibition

Key Observations :

  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (3-TFMPP) enhance 5-HT1B receptor affinity due to increased electron deficiency, favoring π-π stacking .
  • Positional Effects : Meta-substituted phenyl groups (e.g., mCPP) show higher 5-HT1C/1B activity than para-substituted analogues, highlighting the importance of substitution patterns .

Physical Properties :

  • Lipophilicity: The phenoxyhexyl group confers moderate hydrophobicity, intermediate between aromatic (e.g., benzyl) and polar (e.g., hydroxypropyl) substituents .
  • Stability: Piperazine rings are susceptible to oxidative degradation (e.g., by MnO2), but bulky substituents like phenoxyhexyl may slow metabolism .
Anticancer Activity
  • 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit broad-spectrum cytotoxicity (IC50: 10–50 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
  • 1-(6-Phenoxyhexyl)piperazine: Anticipated activity may depend on the phenoxy group’s ability to intercalate DNA or inhibit kinases, though this requires empirical validation.
CNS and Receptor Interactions
  • 5-HT1A/1B Selectivity: Arylpiperazines with extended substituents (e.g., phthalimido-butyl in ) achieve nanomolar affinity, while shorter chains (e.g., hexyl) may reduce receptor specificity.
  • mCPP and TFMPP: These derivatives suppress appetite via hypothalamic 5-HT1C/1B receptors, suggesting that 1-(6-Phenoxyhexyl)piperazine could modulate feeding behavior if metabolically stable .
Antibacterial Activity
  • 1-(Substituted phenyl)piperazine derivatives: Bulky substituents (e.g., nitro groups) reduce activity, while electron-deficient rings enhance DNA gyrase inhibition . The phenoxy group’s electron-rich nature may limit antibacterial efficacy compared to fluoro or nitro analogues.

Metabolic Stability and Environmental Fate

  • Oxidative Degradation: Piperazine moieties in fluoroquinolones undergo MnO2-mediated dealkylation at the N1 position . The hexyl chain in 1-(6-Phenoxyhexyl)piperazine may shield the ring, slowing oxidation.
  • Solubility and Absorption : The compound’s moderate lipophilicity suggests better blood-brain barrier penetration than polar derivatives (e.g., HEHPP) but lower aqueous solubility .

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